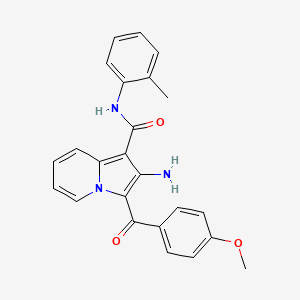

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 4-methoxybenzoyl group at position 3, an amino group at position 2, and an o-tolyl (2-methylphenyl) moiety on the carboxamide nitrogen.

Properties

IUPAC Name |

2-amino-3-(4-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-7-3-4-8-18(15)26-24(29)20-19-9-5-6-14-27(19)22(21(20)25)23(28)16-10-12-17(30-2)13-11-16/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQJXDPNUPIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.

Attachment of the Methoxybenzoyl Group: This step involves the acylation of the indolizine core with 4-methoxybenzoyl chloride under basic conditions.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with o-toluidine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxybenzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Indolizine derivatives, including 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, have shown significant anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Melanoma Treatment

A study demonstrated that structural modifications of indolizine derivatives led to enhanced cytotoxicity against human melanoma cells. The compound induced apoptosis and cell cycle arrest at the S phase, suggesting its potential as a therapeutic agent in melanoma treatment.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The mechanism of action may involve binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Antiviral | Potential activity against Hepatitis B virus (HBV) |

| Anti-inflammatory | May inhibit cyclooxygenase (COX) enzymes, reducing inflammation |

| Enzyme Inhibition | Shows potential as an inhibitor for specific enzymes involved in disease processes |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution methods. Solvents such as dichloromethane and toluene are commonly used, along with catalysts like triethylamine or pyridine. The purity of synthesized compounds is generally above 95%, ensuring reliability for research applications .

Future Directions and Research Opportunities

The ongoing research into indolizine derivatives highlights their potential not only as anticancer and antiviral agents but also in other therapeutic areas such as:

- Antimicrobial Activity : Investigating the efficacy of these compounds against various bacterial strains.

- Neurological Disorders : Exploring their potential as modulators for NMDA receptors, which are implicated in conditions like Alzheimer's disease.

- Inflammatory Diseases : Assessing their anti-inflammatory properties through inhibition of COX enzymes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzoyl Group Variations

Biological Activity

The compound 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a member of the indolizine family, characterized by its unique structural features, including an amino group, a methoxybenzoyl group, and a carboxamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 399.4 g/mol

- CAS Number : 903278-60-4

The presence of functional groups such as methoxy and carboxamide enhances its reactivity and biological activity, making it a subject of interest in drug development and chemical research.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving pyrrole derivatives.

- Introduction of the Amino Group : Nucleophilic substitution reactions are used to introduce the amino group.

- Attachment of the Methoxybenzoyl Group : Acylation with 4-methoxybenzoyl chloride under basic conditions.

- Formation of the Carboxamide Group : Reaction with o-toluidine to complete the synthesis.

Anticancer Properties

Research indicates that compounds related to the indolizine family exhibit significant anticancer activity. Specifically, studies have shown that derivatives can inhibit cell growth in various cancer cell lines:

- Cytotoxicity Testing : The compound was evaluated against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) using MTT assays. Results indicated that certain derivatives demonstrated potent growth inhibition, with GI values often below 10 µM .

| Compound | Cell Line | GI (µM) |

|---|---|---|

| 2b | MDA-MB-468 | 4.03 |

| 2f | MDA-MB-468 | 2.94 |

| Ref 1 | MDA-MB-468 | 5.2 |

These findings suggest that modifications to the indolizine structure can enhance selectivity and potency against specific cancer types.

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Inhibition of Key Signaling Pathways : The compound may interfere with pathways such as the EGFR signaling pathway, leading to reduced tumor cell proliferation and survival.

- Synergistic Effects : Some studies have reported that this compound, when used in combination with established drugs like gefitinib, exhibits synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence that suggests potential antimicrobial and anti-inflammatory activities for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.